molecular formula C19H14F2N2O2 B14969600 1-(3-fluorobenzyl)-N-(2-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

1-(3-fluorobenzyl)-N-(2-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B14969600
M. Wt: 340.3 g/mol
InChI Key: DIIDGESFFODDMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-FLUOROPHENYL)-1-[(3-FLUOROPHENYL)METHYL]-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of fluorine atoms on its phenyl rings, which can significantly influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-FLUOROPHENYL)-1-[(3-FLUOROPHENYL)METHYL]-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the condensation of 2-fluorobenzaldehyde with 3-fluorobenzylamine to form an intermediate Schiff base, which is then cyclized with ethyl acetoacetate under acidic conditions to yield the desired dihydropyridine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-FLUOROPHENYL)-1-[(3-FLUOROPHENYL)METHYL]-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The fluorine atoms on the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic aromatic substitution.

Major Products

The major products formed from these reactions include N-oxide derivatives, alcohol derivatives, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(2-FLUOROPHENYL)-1-[(3-FLUOROPHENYL)METHYL]-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2-FLUOROPHENYL)-1-[(3-FLUOROPHENYL)METHYL]-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms on the phenyl rings can enhance the compound’s binding affinity and specificity, leading to more effective inhibition or activation of the target molecules. The pathways involved may include signal transduction, metabolic regulation, and gene expression modulation.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-CHLOROPHENYL)-1-[(3-CHLOROPHENYL)METHYL]-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBOXAMIDE
  • N-(2-BROMOPHENYL)-1-[(3-BROMOPHENYL)METHYL]-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBOXAMIDE
  • N-(2-IODOPHENYL)-1-[(3-IODOPHENYL)METHYL]-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBOXAMIDE

Uniqueness

The presence of fluorine atoms in N-(2-FLUOROPHENYL)-1-[(3-FLUOROPHENYL)METHYL]-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBOXAMIDE imparts unique properties such as increased lipophilicity, metabolic stability, and enhanced binding affinity to molecular targets. These characteristics make it distinct from its halogenated analogs and potentially more effective in certain applications.

Properties

Molecular Formula

C19H14F2N2O2

Molecular Weight

340.3 g/mol

IUPAC Name

N-(2-fluorophenyl)-1-[(3-fluorophenyl)methyl]-2-oxopyridine-3-carboxamide

InChI

InChI=1S/C19H14F2N2O2/c20-14-6-3-5-13(11-14)12-23-10-4-7-15(19(23)25)18(24)22-17-9-2-1-8-16(17)21/h1-11H,12H2,(H,22,24)

InChI Key

DIIDGESFFODDMI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.